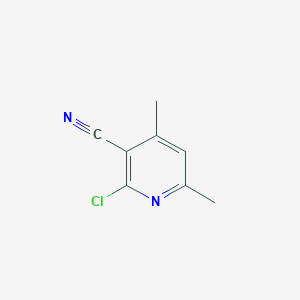

2-Chloro-4,6-dimethylnicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-3-6(2)11-8(9)7(5)4-10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETJKTAVEQPNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278939 | |

| Record name | 2-Chloro-4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14237-71-9 | |

| Record name | 14237-71-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4,6-dimethyl-3-pyridinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4,6-dimethylnicotinonitrile (CAS No. 14237-71-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethylnicotinonitrile is a substituted pyridine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its chemical structure, featuring a chlorinated pyridine ring with methyl and cyano functional groups, offers multiple reaction sites for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route with a detailed experimental protocol, spectral data for characterization, and a discussion of its potential applications in drug development based on the reactivity of related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Chloro-4,6-dimethylnicotinonitrile is presented in the table below.

| Property | Value | Source |

| CAS Number | 14237-71-9 | [1] |

| Molecular Formula | C₈H₇ClN₂ | [2][3] |

| Molecular Weight | 166.61 g/mol | [2][3] |

| Appearance | Colorless liquid (predicted) | General chemical knowledge |

| Purity | ≥95% (commercially available) | [3] |

| SMILES | N#CC1=C(Cl)N=C(C)C=C1C | [2] |

| InChI | InChI=1S/C8H7ClN2/c1-5-3-6(2)11-8(9)7(5)4-10/h3H,1-2H3 | [2] |

Synthesis

Proposed Experimental Protocol: Chlorination of 2-Hydroxy-4,6-dimethylnicotinonitrile

This protocol is adapted from general procedures for the conversion of 2-pyridones to 2-chloropyridines.

Materials:

-

2-Hydroxy-4,6-dimethylnicotinonitrile

-

Phosphorus oxychloride (POCl₃)

-

Toluene (anhydrous)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-4,6-dimethylnicotinonitrile (1 equivalent).

-

Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to the flask, followed by the slow addition of phosphorus oxychloride (POCl₃) (1.5 - 2.0 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture over crushed ice with stirring.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-Chloro-4,6-dimethylnicotinonitrile.

Logical Workflow for the Proposed Synthesis

References

2-Chloro-4,6-dimethylnicotinonitrile physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-4,6-dimethylnicotinonitrile, tailored for researchers, scientists, and professionals in drug development. This document compiles available data on its properties, outlines experimental protocols for its synthesis and characterization, and includes visualizations to illustrate key workflows.

Core Physical and Chemical Properties

2-Chloro-4,6-dimethylnicotinonitrile is a substituted pyridine derivative. Its core characteristics are summarized in the tables below, providing a ready reference for laboratory use.

Physical Properties

| Property | Value | Source |

| Appearance | White to off-white solid/powder | [1][2] |

| Melting Point | 97-99 °C | [2] |

| Boiling Point | Data not available | [1] |

| Solubility | Low solubility in water; Soluble in common organic solvents like dichloromethane and chloroform. | [1] |

| Density | Data not available | [1] |

Chemical and Spectroscopic Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂ | [3] |

| Molar Mass | 166.61 g/mol | [3] |

| InChI | InChI=1S/C8H7ClN2/c1-5-3-6(2)11-8(9)7(5)4-10/h3H,1-2H3 | [2][3] |

| InChIKey | RETJKTAVEQPNMH-UHFFFAOYSA-N | [2][3] |

| SMILES | Cc1cc(C)nc(c1C#N)Cl | [2][3] |

| 1H NMR | Spectra available, detailed shifts require database access. | [4][5] |

| 13C NMR | Predicted spectra available. | [6] |

| FTIR | Spectra available, detailed peaks require database access. | [7][8] |

| Mass Spectrometry | Spectra available, detailed fragmentation requires database access. | [7] |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of 2-Chloro-4,6-dimethylnicotinonitrile based on available literature.

Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

A common synthetic route to analogous chlorinated nicotinonitrile derivatives involves the chlorination of a corresponding nicotinamide-1-oxide or a substituted pyridine precursor using a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).[9]

Materials:

-

Precursor (e.g., 2-hydroxy-4,6-dimethylnicotinonitrile or its tautomer)

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅) (optional)

-

Dichloromethane (CH₂Cl₂) or another suitable organic solvent

-

Ice

-

5% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Activated charcoal

-

Ether or other suitable extraction solvent

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine the precursor compound with an excess of phosphorus oxychloride. The reaction should be conducted in a well-ventilated fume hood.

-

Chlorination: The mixture is heated to reflux (around 105-110 °C) and maintained at this temperature for several hours to ensure the completion of the reaction.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is carefully and slowly poured onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas, requiring caution.

-

Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as dichloromethane or ether.

-

Washing: The combined organic layers are washed with a 5% sodium hydroxide solution to remove acidic impurities, followed by washing with water until the aqueous layer is neutral.

-

Drying and Filtration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, and then filtered.

-

Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.[11]

Analytical Characterization Workflow

A standard workflow for the analytical characterization of the synthesized 2-Chloro-4,6-dimethylnicotinonitrile would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups, such as the nitrile (C≡N) and the C-Cl bond.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[12]

Visualizations

The following diagrams illustrate the generalized workflows for the synthesis and analytical characterization of 2-Chloro-4,6-dimethylnicotinonitrile.

Caption: Generalized workflow for the synthesis and purification of 2-Chloro-4,6-dimethylnicotinonitrile.

References

- 1. 2-Chloro-4,6-Dimethylnicotinonitrile | CAS 29782-72-7 | Manufacturer & Supplier China | Properties, Applications, Safety Data [nj-finechem.com]

- 2. 2-Chloro-4,6-dimethylpyridine-3-carbonitrile 97 14237-71-9 [sigmaaldrich.com]

- 3. GSRS [precision.fda.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Page loading... [wap.guidechem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Chloro-4,6-dimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 2-Chloro-4,6-dimethylnicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Compound Data

2-Chloro-4,6-dimethylnicotinonitrile, with the CAS registry number 14237-71-9, is a substituted pyridine derivative. Its chemical structure consists of a pyridine ring chlorinated at the 2-position, with methyl groups at positions 4 and 6, and a nitrile group at the 3-position.

| Property | Value |

| Molecular Formula | C₈H₇ClN₂ |

| Molecular Weight | 166.61 g/mol [1] |

| CAS Number | 14237-71-9 |

| Appearance | White to almost white powder/crystal |

| Melting Point | 97-101 °C |

| Synonyms | 2-Chloro-4,6-dimethylpyridine-3-carbonitrile, 2-Chloro-3-cyano-4,6-dimethylpyridine |

Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

A plausible synthetic route would involve the condensation of a suitable β-enaminone with malononitrile to form the corresponding 2-hydroxynicotinonitrile derivative. This intermediate is then subjected to chlorination, most commonly using phosphorus oxychloride (POCl₃), to yield the final product.

Representative Experimental Protocol:

Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add acetylacetone and malononitrile.

-

The reaction mixture is heated at reflux for several hours.

-

After cooling, the reaction mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the 2-hydroxy-4,6-dimethylnicotinonitrile.

-

The solid product is collected by filtration, washed with water, and dried.

Step 2: Chlorination to 2-Chloro-4,6-dimethylnicotinonitrile

-

A mixture of 2-hydroxy-4,6-dimethylnicotinonitrile and an excess of phosphorus oxychloride is heated at reflux for several hours.[2]

-

The excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is carefully poured onto crushed ice with stirring.

-

The resulting precipitate, 2-Chloro-4,6-dimethylnicotinonitrile, is collected by filtration, washed thoroughly with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate.

Potential Biological Significance and Applications

Nicotinonitrile and its derivatives are recognized as important scaffolds in medicinal chemistry due to their wide range of biological activities. The pyridine ring is a common feature in many pharmaceuticals.

While specific biological studies on 2-Chloro-4,6-dimethylnicotinonitrile are limited in publicly available literature, the general class of substituted pyridines and nicotinonitriles has been investigated for various therapeutic applications. These include, but are not limited to:

-

Antimicrobial and Antifungal Activity: The nitrogen atom in the pyridine ring can interact with biological targets in microorganisms.

-

Enzyme Inhibition: The nitrile group and the overall electronic properties of the molecule can lead to interactions with the active sites of various enzymes.

-

Receptor Modulation: Substituted pyridines can act as ligands for a variety of receptors in the central nervous system and other parts of the body.

It is noteworthy that a structurally similar compound, 2,5-dichloro-4,6-dimethylnicotinonitrile, is used in the synthesis of a positive allosteric modulator of the muscarinic M4 receptor, which is a target for the treatment of schizophrenia. This suggests that 2-Chloro-4,6-dimethylnicotinonitrile could also serve as a valuable building block for the synthesis of novel drug candidates targeting G-protein coupled receptors (GPCRs).

The presence of the chloro and nitrile functional groups makes this compound a versatile intermediate for further chemical modifications, allowing for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

Further research is warranted to fully elucidate the specific biological activities and potential therapeutic applications of 2-Chloro-4,6-dimethylnicotinonitrile. Its availability as a chemical intermediate provides a valuable starting point for the exploration of new chemical space in the quest for novel therapeutics.

References

An In-depth Technical Guide to 2-Chloro-4,6-dimethylnicotinonitrile: Structure, Nomenclature, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4,6-dimethylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. This document details its chemical structure, nomenclature, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, and a discussion of the potential biological significance of this class of compounds.

Chemical Structure and Nomenclature

2-Chloro-4,6-dimethylnicotinonitrile is a heterocyclic aromatic compound. The core of the molecule is a pyridine ring, which is substituted with a chlorine atom, two methyl groups, and a nitrile group.

Systematic IUPAC Name: 2-Chloro-4,6-dimethylpyridine-3-carbonitrile[1]

Synonyms:

-

2-Chloro-3-cyano-4,6-dimethylpyridine

-

2-Chloro-4,6-dimethylnicotinonitrile

Chemical Structure:

Caption: Chemical structure of 2-Chloro-4,6-dimethylnicotinonitrile.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 2-Chloro-4,6-dimethylnicotinonitrile is presented below. This data is essential for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 14237-71-9 | [2] |

| Molecular Formula | C₈H₇ClN₂ | [2] |

| Molecular Weight | 166.61 g/mol | [2] |

| Appearance | White to off-white powder | |

| Melting Point | 97-99 °C | |

| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. Low solubility in water. | |

| ¹H NMR (CDCl₃, ppm) | Predicted: 7.0 (s, 1H, H-5), 2.5 (s, 3H, CH₃-4), 2.6 (s, 3H, CH₃-6) | |

| ¹³C NMR (CDCl₃, ppm) | Predicted: 160 (C-2), 158 (C-6), 150 (C-4), 118 (C-5), 115 (CN), 108 (C-3), 24 (CH₃-6), 21 (CH₃-4) | |

| IR (cm⁻¹) | Predicted: ~2230 (C≡N stretch), ~1580, 1450 (C=C, C=N stretches) | |

| Mass Spectrum (m/z) | Predicted: [M]+ at 166/168 (due to ³⁵Cl/³⁷Cl isotopes) |

Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

The synthesis of 2-Chloro-4,6-dimethylnicotinonitrile can be achieved through a multi-step process. A plausible and commonly employed synthetic route involves the construction of the substituted pyridine ring followed by chlorination.

Synthetic Pathway Overview

The synthesis commences with the condensation reaction of acetylacetone and malononitrile to form the intermediate 2-hydroxy-4,6-dimethylnicotinonitrile. This intermediate is then subjected to chlorination, typically using phosphorus oxychloride, to yield the final product.

Caption: Proposed synthetic pathway for 2-Chloro-4,6-dimethylnicotinonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile

-

To a stirred solution of acetylacetone (0.1 mol) and malononitrile (0.1 mol) in ethanol (50 mL), add a catalytic amount of piperidine (0.5 mL).

-

Reflux the reaction mixture for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-hydroxy-4,6-dimethylnicotinonitrile.

Step 2: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 2-hydroxy-4,6-dimethylnicotinonitrile (0.05 mol).

-

Carefully add phosphorus oxychloride (POCl₃, 25 mL) in a fume hood.

-

Heat the mixture to reflux and maintain for 3 hours.

-

After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

Slowly and cautiously pour the reaction mixture onto crushed ice with constant stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is filtered, washed thoroughly with water, and dried.

-

Recrystallize the crude product from ethanol to obtain pure 2-Chloro-4,6-dimethylnicotinonitrile.

Biological Significance and Potential Applications

While specific biological activities of 2-Chloro-4,6-dimethylnicotinonitrile are not extensively documented in publicly available literature, the nicotinonitrile scaffold is a well-recognized pharmacophore in drug discovery.

Substituted nicotinonitriles have been investigated for a wide range of biological activities, including:

-

Anticancer Agents: Certain nicotinonitrile derivatives have shown potential as inhibitors of various kinases involved in cancer cell proliferation and survival. The pyridine nucleus is a key component in many anticancer drugs.[3][4]

-

Antimicrobial Activity: The structural motif is also found in compounds exhibiting antibacterial and antifungal properties.[5][6]

-

Insecticidal Properties: Neonicotinoid insecticides, a major class of agrochemicals, are based on a substituted pyridine core, highlighting the importance of this heterocycle in modulating biological systems.[7]

The presence of a chlorine atom and methyl groups on the pyridine ring of 2-Chloro-4,6-dimethylnicotinonitrile can influence its lipophilicity, electronic properties, and steric profile. These factors are critical for its interaction with biological targets. Researchers in drug development may find this compound to be a valuable building block for the synthesis of more complex molecules with tailored pharmacological profiles. Further investigation into the specific biological targets of 2-Chloro-4,6-dimethylnicotinonitrile is warranted to explore its full therapeutic potential.

References

- 1. GSRS [precision.fda.gov]

- 2. CAS 14237-71-9 | 2-Chloro-4,6-dimethylnicotinonitrile - Synblock [synblock.com]

- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Chloro-4,6-dimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4,6-dimethylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a probable synthetic route with a detailed experimental protocol, and potential biological activities based on related compounds. While specific experimental data on the biological activity of this compound is not extensively available in public literature, this guide furnishes detailed protocols for cytotoxicity and kinase inhibition assays to enable its evaluation as a potential therapeutic agent. The guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

The compound 2-Chloro-4,6-dimethylnicotinonitrile is systematically named 2-Chloro-4,6-dimethylpyridine-3-carbonitrile according to IUPAC nomenclature. It belongs to the class of substituted nicotinonitriles, which are known to be versatile scaffolds in the development of biologically active molecules.

Table 1: Physicochemical Properties of 2-Chloro-4,6-dimethylnicotinonitrile

| Property | Value | Source |

| IUPAC Name | 2-Chloro-4,6-dimethylpyridine-3-carbonitrile | |

| Synonyms | 2-Chloro-3-cyano-4,6-dimethylpyridine | |

| CAS Number | 14237-71-9 | |

| Molecular Formula | C₈H₇ClN₂ | |

| Molecular Weight | 166.61 g/mol | |

| Appearance | Solid (likely white or off-white) | |

| Solubility in Water | Low (predicted) | |

| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane, chloroform | |

| SMILES | Cc1cc(C)nc(c1C#N)Cl | |

| InChIKey | RETJKTAVEQPNMH-UHFFFAOYSA-N |

Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

A plausible and frequently referenced method for the synthesis of 2-Chloro-4,6-dimethylnicotinonitrile involves a two-step process: the condensation of acetylacetone and malononitrile to form an intermediate, followed by chlorination.

Synthesis Workflow

The overall synthetic workflow can be visualized as a two-step process, starting from readily available precursors.

Detailed Experimental Protocol

This protocol is a comprehensive representation based on general procedures for similar chemical transformations. Researchers should exercise appropriate caution and optimize conditions as necessary.

Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and 100 mL of absolute ethanol.

-

Catalyst Addition: To the stirred mixture, add piperidine (1 mL) as a basic catalyst.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield 2-hydroxy-4,6-dimethylnicotinonitrile. The product can be used in the next step without further purification if the purity is deemed sufficient by TLC or other analytical methods.

Step 2: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the dried 2-hydroxy-4,6-dimethylnicotinonitrile (8.1 g, 0.05 mol) from the previous step.

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃, 25 mL) to the flask in a fume hood.

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice (200 g) with constant stirring in a well-ventilated fume hood.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-Chloro-4,6-dimethylnicotinonitrile.

Potential Biological Activities and Experimental Protocols

While specific biological data for 2-Chloro-4,6-dimethylnicotinonitrile is limited in the public domain, the nicotinonitrile scaffold is present in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1] This section provides detailed protocols for assessing the potential of this compound in two key areas: cytotoxicity against cancer cell lines and in vitro kinase inhibition.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

Table 2: Template for Recording Cytotoxicity Data (IC₅₀ Values in µM)

| Cell Line | 2-Chloro-4,6-dimethylnicotinonitrile (IC₅₀) | Doxorubicin (Positive Control) (IC₅₀) |

| MCF-7 (Breast) | Experimental Data | Experimental Data |

| HeLa (Cervical) | Experimental Data | Experimental Data |

| A549 (Lung) | Experimental Data | Experimental Data |

| HCT116 (Colon) | Experimental Data | Experimental Data |

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 2-Chloro-4,6-dimethylnicotinonitrile in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control, and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

In Vitro Kinase Inhibition Assay

Many nicotinonitrile derivatives have been identified as kinase inhibitors. An in vitro kinase assay can determine if 2-Chloro-4,6-dimethylnicotinonitrile inhibits the activity of a specific kinase. The following is a general protocol that can be adapted for various kinases using a luminescence-based ATP detection method.

Table 3: Template for Recording Kinase Inhibition Data (IC₅₀ Values in µM)

| Kinase Target | 2-Chloro-4,6-dimethylnicotinonitrile (IC₅₀) | Staurosporine (Positive Control) (IC₅₀) |

| EGFR | Experimental Data | Experimental Data |

| VEGFR2 | Experimental Data | Experimental Data |

| CDK2 | Experimental Data | Experimental Data |

| PIM1 | Experimental Data | Experimental Data |

Experimental Protocol: In Vitro Kinase Assay (Luminescence-based)

-

Reagent Preparation:

-

Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

ATP Solution: Prepare an ATP solution in kinase buffer at a concentration close to the Km for the target kinase.

-

Kinase and Substrate: Dilute the target kinase and its specific substrate to the desired concentrations in kinase buffer.

-

Compound Dilution: Prepare a serial dilution of 2-Chloro-4,6-dimethylnicotinonitrile in DMSO and then dilute further in kinase buffer.

-

-

Assay Procedure:

-

In a 384-well white plate, add 5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.

-

Add 10 µL of the kinase/substrate mixture to each well.

-

Initiate the reaction by adding 10 µL of the ATP solution to each well.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Signal Detection:

-

Add 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

-

Incubate at room temperature for 10 minutes to stabilize the signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration using non-linear regression analysis.

Potential Signaling Pathway Involvement

Given that many nicotinonitrile derivatives act as kinase inhibitors, 2-Chloro-4,6-dimethylnicotinonitrile could potentially modulate cellular signaling pathways regulated by kinases. These pathways are often implicated in cell proliferation, survival, and differentiation. A hypothetical target could be a receptor tyrosine kinase (RTK) pathway.

Conclusion

2-Chloro-4,6-dimethylnicotinonitrile is a readily synthesizable heterocyclic compound with potential for biological activity, given the known properties of the nicotinonitrile scaffold. This technical guide provides a foundation for its synthesis and evaluation. Further research is warranted to elucidate its specific biological targets and therapeutic potential. The provided experimental protocols offer a starting point for researchers to undertake a systematic investigation of this compound's bioactivity.

Disclaimer: The information provided in this document is intended for research and development purposes only. All chemical syntheses and biological assays should be conducted in a suitably equipped laboratory by trained professionals, adhering to all relevant safety protocols.

References

SMILES string for 2-Chloro-4,6-dimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4,6-dimethylnicotinonitrile, a substituted nicotinonitrile with potential applications in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and known biological activities of related compounds, with a focus on its potential as a scaffold for kinase inhibitors. Experimental protocols and relevant data are presented to support further research and development efforts.

Chemical Identity and Properties

2-Chloro-4,6-dimethylnicotinonitrile is a heterocyclic organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| SMILES String | Cc1cc(C)nc(c1C#N)Cl | [1] |

| InChIKey | RETJKTAVEQPNMH-UHFFFAOYSA-N | [1] |

| Molecular Formula | C₈H₇ClN₂ | [1] |

| Molecular Weight | 166.61 g/mol | [1] |

| CAS Number | 14237-71-9 | [2] |

Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

Experimental Protocol: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile (Adapted)

This procedure involves a two-step process: (1) condensation to form a dihydropyridine intermediate, and (2) subsequent chlorination and aromatization.

Step 1: Synthesis of 2-hydroxy-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1 equivalent) and malononitrile (1 equivalent) in ethanol.

-

Add a catalytic amount of a basic catalyst, such as piperidine or triethylamine.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

-

In a well-ventilated fume hood, suspend the dried intermediate from Step 1 in an excess of phosphorus oxychloride (POCl₃).

-

Slowly heat the mixture to reflux. The reaction is typically exothermic and should be controlled carefully.

-

Maintain the reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.

-

Collect the crude product by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Characterization Data:

While specific spectral data for the title compound is limited in the searched literature, researchers can expect to characterize the final product using standard analytical techniques:

-

¹H NMR: Expected signals would correspond to the two methyl groups and the aromatic proton.

-

¹³C NMR: Signals for the aromatic carbons, the nitrile carbon, and the two methyl carbons should be observable.

-

IR Spectroscopy: Characteristic peaks for the C≡N (nitrile) stretch and C-Cl stretch would be expected.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed, along with a characteristic isotopic pattern for a chlorine-containing compound.

Biological Activity and Potential Applications

While direct biological data for 2-Chloro-4,6-dimethylnicotinonitrile is not extensively documented in the provided search results, the broader class of nicotinonitrile derivatives has shown significant promise in medicinal chemistry, particularly as kinase inhibitors for cancer therapy.[5][6][7]

Pim Kinase Inhibition

Several studies have highlighted the potential of nicotinonitrile derivatives as potent inhibitors of Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are overexpressed in various human cancers.[5][6][8] Downregulation of Pim-1 kinase activity has been shown to induce cell cycle arrest and apoptosis in cancer cells.[8]

A study on novel nicotinonitrile derivatives demonstrated that some compounds exhibit sub-micromolar IC₅₀ values against Pim kinase isoforms.[5][6] For instance, one of the most potent derivatives, compound 8e from the study, showed an IC₅₀ of ≤ 0.28 μM against the three Pim kinases.[5][6]

Table of Biological Activity for Representative Nicotinonitrile Derivatives (Pim-1 Kinase Inhibitors):

| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |

| Compound 4k | PIM-1 Kinase | 21.2 | - | [7] |

| Compound 7b | PIM-1 Kinase | 18.9 | - | [7] |

| Staurosporine (Reference) | PIM-1 Kinase | 16.7 | - | [7] |

Potential in Neurodegenerative Diseases

The nicotinic scaffold is also of interest in the context of neurodegenerative diseases. Nicotinic acetylcholine receptors (nAChRs) are implicated in neuroprotective signaling pathways.[9][10][11] Stimulation of these receptors, particularly the α7 subtype, can activate pro-survival pathways involving Src kinase, PI3K, and Akt, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-x.[10] While no direct studies link 2-Chloro-4,6-dimethylnicotinonitrile to nAChR modulation, its core structure suggests that it could serve as a starting point for the design of novel ligands targeting these receptors.

Signaling Pathway

Based on the activity of related nicotinonitrile derivatives as Pim kinase inhibitors, a plausible signaling pathway leading to apoptosis in cancer cells can be proposed. Inhibition of Pim-1 kinase can lead to the activation of pro-apoptotic pathways.

Caption: Proposed apoptotic pathway initiated by a 2-Chloro-4,6-dimethylnicotinonitrile derivative.

Experimental Workflows and Assays

To evaluate the biological activity of 2-Chloro-4,6-dimethylnicotinonitrile and its derivatives, a series of standard in vitro assays can be employed.

Kinase Inhibition Assay

A common method to determine the inhibitory activity against a specific kinase, such as Pim-1, is through an in vitro kinase assay.

Caption: General workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of the compound on cancer cell lines, the MTT assay is a widely used colorimetric method.

Caption: Workflow for determining cell viability using the MTT assay.

Conclusion

2-Chloro-4,6-dimethylnicotinonitrile represents a valuable chemical scaffold for the development of novel therapeutic agents. The existing literature on related nicotinonitrile derivatives strongly suggests its potential as a precursor for potent kinase inhibitors, particularly targeting the Pim kinase family, which is relevant for anticancer drug discovery. Furthermore, its core structure holds promise for the exploration of modulators of nicotinic acetylcholine receptors for the treatment of neurodegenerative disorders. The experimental protocols and data presented in this guide are intended to facilitate further research into the synthesis, characterization, and biological evaluation of 2-Chloro-4,6-dimethylnicotinonitrile and its analogues.

References

- 1. GSRS [precision.fda.gov]

- 2. 2-Chloro-4,6-dimethylnicotinonitrile - Amerigo Scientific [amerigoscientific.com]

- 3. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinic receptor-mediated neuroprotection in neurodegenerative disease models. | Semantic Scholar [semanticscholar.org]

- 10. Nicotinic receptor-mediated neuroprotection in neurodegenerative disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotection via nAChRs: the role of nAChRs in neurodegenerative disorders such as Alzheimer's and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key precursors and a reliable synthetic pathway for the preparation of 2-Chloro-4,6-dimethylnicotinonitrile, a valuable building block in medicinal chemistry and drug development. This document details the necessary starting materials, experimental protocols, and expected outcomes, presented in a clear and structured format to facilitate its application in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of 2-Chloro-4,6-dimethylnicotinonitrile is most effectively achieved through a two-step process. The initial step involves the synthesis of the key precursor, 2-hydroxy-4,6-dimethylnicotinonitrile, via a condensation reaction. This intermediate is subsequently converted to the final product through a chlorination reaction.

The logical workflow for this synthesis is outlined below:

Caption: Synthetic pathway for 2-Chloro-4,6-dimethylnicotinonitrile.

Key Precursors and Reagents

The successful synthesis of 2-Chloro-4,6-dimethylnicotinonitrile relies on the following key precursors and reagents.

| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) |

| Acetylacetone | Starting Material | C₅H₈O₂ | 100.12 |

| Cyanoacetamide | Starting Material | C₃H₄N₂O | 84.08 |

| Piperidine (or other base) | Catalyst | C₅H₁₁N | 85.15 |

| Ethanol | Solvent | C₂H₅OH | 46.07 |

| Phosphorus Oxychloride (POCl₃) | Chlorinating Agent | POCl₃ | 153.33 |

| Pyridine (or other base) | Acid Scavenger | C₅H₅N | 79.10 |

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile

This step involves the condensation of acetylacetone and cyanoacetamide in the presence of a basic catalyst.

Reaction Scheme:

Caption: Condensation reaction for the synthesis of the hydroxy intermediate.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1.0 eq), cyanoacetamide (1.0 eq), and ethanol as the solvent.

-

Add a catalytic amount of piperidine (approximately 0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 80-90% |

| Purity (by NMR) | >95% |

| Appearance | White to off-white solid |

Step 2: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

This step involves the chlorination of the hydroxyl group of the intermediate using phosphorus oxychloride.

Reaction Scheme:

Caption: Chlorination of the hydroxy intermediate to the final product.

Procedure:

-

In a fume hood, place 2-hydroxy-4,6-dimethylnicotinonitrile (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Carefully add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) to the flask. The reaction can be run neat or with a high-boiling inert solvent such as toluene.

-

Optionally, a catalytic amount of a tertiary amine like pyridine or N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (around 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

-

The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 70-85% |

| Purity (by HPLC) | >98% |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 110-112 °C |

Safety Considerations

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The quenching of POCl₃ is a highly exothermic process. The reaction mixture must be added to ice slowly and with efficient stirring to control the temperature.

-

Cyanoacetamide and the resulting nicotinonitrile products are toxic. Avoid inhalation of dust and contact with skin and eyes.

-

Piperidine and pyridine are flammable and toxic. Handle with care in a fume hood.

The Anticancer Potential of 2-Chloro-4,6-dimethylnicotinonitrile Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of 2-Chloro-4,6-dimethylnicotinonitrile derivatives, exploring their synthesis, biological activity, and potential as anticancer agents. The core focus of this document is to provide a comprehensive overview of the existing research, with a particular emphasis on their cytotoxic effects against various cancer cell lines. This guide summarizes quantitative data, details experimental protocols, and visualizes key processes to facilitate a deeper understanding and further research in this promising area of medicinal chemistry.

Quantitative Analysis of Cytotoxic Activity

Recent studies have highlighted the significant anticancer potential of various derivatives of 2-Chloro-4,6-dimethylnicotinonitrile. The cytotoxic activity of these compounds has been evaluated against a panel of human cancer cell lines, with several derivatives demonstrating noteworthy efficacy. The half-maximal inhibitory concentration (IC₅₀) values, a key measure of a compound's potency, have been determined and are summarized below.

| Compound ID | Cancer Cell Line | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) |

| 11a | A-549 (Non-small cell lung cancer) | 9.24 | Cisplatin | 11.76 |

| 16a | HepG-2 (Liver cancer) | 6.45 | Cisplatin | 6.45 |

Table 1: In vitro cytotoxic activity of selected 2-Chloro-4,6-dimethylnicotinonitrile derivatives against human cancer cell lines.[1]

Notably, compound 11a exhibited superior potency against the A-549 cell line compared to the standard chemotherapeutic drug, cisplatin.[1] Furthermore, compound 16a demonstrated equipotent activity to cisplatin against the HepG-2 cell line, while also showing a higher safety profile in normal fibroblast cells (IC₅₀ = 113.97 µg/mL).[1]

Experimental Protocols

The evaluation of the cytotoxic activity of 2-Chloro-4,6-dimethylnicotinonitrile derivatives is predominantly carried out using the MTT assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution.[2] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

MTT solution (5 mg/mL in PBS)[3]

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cancer cell lines (e.g., A-549, HepG-2)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Test compounds (2-Chloro-4,6-dimethylnicotinonitrile derivatives)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

-

Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included. The plates are incubated for a further 48 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[3]

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration.

-

Visualizing Key Processes

To better illustrate the experimental and potential mechanistic aspects of the biological activity of 2-Chloro-4,6-dimethylnicotinonitrile derivatives, the following diagrams have been generated.

While the precise mechanism of action for 2-Chloro-4,6-dimethylnicotinonitrile derivatives is still under investigation, cytotoxic compounds frequently induce apoptosis, or programmed cell death. The following diagram illustrates the two major apoptotic signaling pathways that could be triggered by such compounds.

Synthesis Overview

The synthesis of 2-Chloro-4,6-dimethylnicotinonitrile has been reported to proceed via a multi-step reaction.[1] A common starting point involves the reaction of acetylacetone and malononitrile in the presence of a basic catalyst such as piperidine.[1] The resulting intermediate can then undergo rearrangement and chlorination, for example, using phosphorus oxychloride, to yield the 2-Chloro-4,6-dimethylnicotinonitrile core structure.[1] This core can then be further modified to produce a library of derivatives for biological screening.

Conclusion and Future Directions

The preliminary data on 2-Chloro-4,6-dimethylnicotinonitrile derivatives are highly encouraging, suggesting a promising new scaffold for the development of novel anticancer agents. The demonstrated potency, in some cases exceeding that of established drugs like cisplatin, warrants a more extensive investigation into their mechanism of action, structure-activity relationships (SAR), and in vivo efficacy. Future research should focus on the synthesis of a broader range of derivatives to optimize potency and selectivity, as well as detailed mechanistic studies to identify the specific cellular targets and signaling pathways modulated by these compounds. Such efforts will be crucial in translating the initial promise of this chemical class into tangible therapeutic benefits.

References

Potential Therapeutic Applications of Nicotinonitrile Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinonitrile, a pyridine ring substituted with a cyano group at the 3-position, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, leading to the development of several marketed drugs and numerous promising therapeutic candidates.[1][2] The unique electronic properties of the nitrile group and the ability of the pyridine ring to engage in various interactions with biological targets contribute to the diverse pharmacological profiles of these compounds. This technical guide provides an in-depth overview of the core therapeutic applications of nicotinonitrile compounds, focusing on their anticancer, anti-inflammatory, neuroprotective, and enzyme-inhibitory properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts in this area.

Anticancer Applications

Nicotinonitrile-based compounds have emerged as a prominent class of anticancer agents, primarily functioning as inhibitors of various protein kinases and other key targets involved in cancer cell proliferation, survival, and angiogenesis. Several marketed drugs, including Bosutinib and Neratinib, feature the nicotinonitrile core, highlighting its clinical significance.[1][2]

Kinase Inhibition

1.1.1. PIM Kinase Inhibition

PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in a variety of hematologic and solid tumors. They play a crucial role in cell survival, proliferation, and resistance to apoptosis.[[“]] Nicotinonitrile derivatives have been identified as potent inhibitors of PIM kinases.

-

Quantitative Data: PIM Kinase Inhibitory Activity

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| Compound 8e | PIM-1, PIM-2, PIM-3 | ≤ 0.28 | Enzyme Assay | [1][4] |

| Compound III | PIM-1 | 0.94 | Enzyme Assay | [4] |

| Compound IV | PIM-1 | 0.52 | Enzyme Assay | [4] |

| Compound V | PIM-1 | 0.35 | Enzyme Assay | [4] |

| Compound 12 | PIM-1 | 0.0143 | Enzyme Assay | [5] |

| Compound 4c | PIM-1 | 0.110 | Enzyme Assay | [6] |

| Compound 4f | PIM-1 | 0.095 | Enzyme Assay | [6] |

| Compound 2b | PIM-1 | 0.248 | Enzyme Assay | [6] |

| Compound 3b | PIM-1 | 0.13 | Enzyme Assay | [6] |

| Staurosporine (Control) | Pan-kinase | 0.0167 | Enzyme Assay | [5] |

1.1.2. VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[7] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.

-

Quantitative Data: VEGFR-2 Inhibitory Activity

| Compound | Target | IC50 (nM) | Reference |

| Compound 8 | VEGFR-2 | 77.02 | [8] |

| Sorafenib (Control) | VEGFR-2 | 53.65 | [8] |

| Compound 6 | VEGFR-2 | 60.83 | [9] |

1.1.3. Other Kinase Targets

Nicotinonitrile derivatives have also shown inhibitory activity against other kinases implicated in cancer, such as Aurora kinases.

-

Quantitative Data: Aurora Kinase Inhibitory Activity

| Compound | Target | IC50 (nM) | Reference |

| Aurora kinase inhibitor III | Aurora A | 42 | [10] |

| GSK1070916 | Aurora B/C | 3.5 / 6.5 | [11] |

| AMG 900 | Aurora A/B/C | 5 / 4 / 1 | [11] |

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are crucial for cell division, making them an attractive target for anticancer drugs.[12] Some nicotinonitrile derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

Quantitative Data: Tubulin Polymerization Inhibition

| Compound | Target | IC50 (µM) | Reference |

| Compound 4g | Tubulin Polymerization | 1.93 | [13] |

Cytotoxicity Against Cancer Cell Lines

The anticancer potential of nicotinonitrile compounds is further demonstrated by their cytotoxic effects on various cancer cell lines.

-

Quantitative Data: Cytotoxicity (IC50 in µM)

| Compound | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) | Reference |

| Compound 11 | - | - | - | - | [4] |

| Compound 12 | - | - | - | - | [4] |

| Compound 12 (from another study) | 0.5 | 5.27 | - | - | [5] |

| Doxorubicin (Control) | 2.14 | 2.48 | - | - | [5] |

| Compound 4c | - | 8.02 ± 0.38 | 7.15 ± 0.35 | - | [14] |

| Compound 4d | - | 6.95 ± 0.34 | 8.35 ± 0.42 | - | [14] |

| 5-Fluorouracil (Control) | - | 9.42 ± 0.46 | 8.01 ± 0.39 | - | [14] |

| Compound 50 | 13.2 | 24.9 | - | - | [15] |

| Compound 51 | 22.6 | 16.2 | - | - | [15] |

| Compound 11a | 3.7 | 8.2 | - | 9.8 | [16] |

| Compound 12b | 3.1 | 13.7 | - | 21.8 | [16] |

| Compound 12f | 7.17 | 2.2 | - | 4.5 | [16] |

| Doxorubicin (Control) | 7.67 | 8.28 | - | 6.62 | [16] |

Anti-inflammatory Applications

Certain nicotinonitrile derivatives exhibit anti-inflammatory properties, with some studies suggesting inhibition of cyclooxygenase (COX) enzymes as a potential mechanism. COX enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation.

COX Inhibition

Neuroprotective Applications

Nicotinonitrile and its analogs, particularly nicotine itself, have demonstrated neuroprotective effects in various models of neuronal injury. The proposed mechanisms involve the activation of nicotinic acetylcholine receptors (nAChRs) and subsequent modulation of intracellular signaling pathways that promote cell survival and inhibit apoptosis.

Signaling Pathways in Neuroprotection

Activation of nAChRs, particularly the α7 subtype, by nicotinic compounds can trigger downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (Erk1/2) pathways. These pathways are crucial for promoting neuronal survival and protecting against apoptosis induced by oxidative stress and other insults.[17][18][19]

-

PI3K/Akt Signaling Pathway

Enzyme Inhibition

Nicotinonitrile derivatives have been investigated as inhibitors of various enzymes, showing potential for the treatment of metabolic diseases like diabetes.

α-Glucosidase Inhibition

α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the intestine. Its inhibition can help manage postprandial hyperglycemia in diabetic patients.

-

Quantitative Data: α-Glucosidase Inhibitory Activity

| Compound | Target | IC50 (µM) | Reference |

| Acarbose (Control) | α-Glucosidase | - | [20] |

| Various Plant Extracts | α-Glucosidase | Variable | [20][21][22][23] |

Note: Specific IC50 values for synthetic nicotinonitrile compounds against α-glucosidase were not prominently available in the initial search results, though plant-derived compounds have been studied.

Pharmacokinetics of Marketed Nicotinonitrile Drugs

Understanding the pharmacokinetic properties of clinically approved nicotinonitrile-containing drugs like Bosutinib and Neratinib provides valuable insights for the development of new derivatives.

-

Pharmacokinetic Parameters

| Drug | Tmax (hours) | T1/2 (hours) | Protein Binding (%) | Metabolism | Reference |

| Bosutinib | 4-6 | 19-30 (single dose) | 94 | Primarily CYP3A4 | [24][25] |

| Neratinib | 4 | ~14 | Reversibly to albumin | Predominantly CYP3A4 | [16][26] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of nicotinonitrile compounds.

Synthesis of 2-Amino-3-cyanopyridine Derivatives (General Procedure)

A common scaffold for many biologically active nicotinonitrile compounds is 2-amino-3-cyanopyridine. A general one-pot synthesis is described below.

-

Experimental Workflow: Synthesis of 2-Amino-3-cyanopyridines

Procedure:

-

A mixture of an appropriate aldehyde (2 mmol), a substituted acetophenone (2 mmol), malononitrile (2 mmol), ammonium acetate (2.5 mmol), and a catalyst (e.g., N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide [TBBDA], 0.05 g) is prepared.[4][27]

-

The mixture is heated at 100°C with stirring for the appropriate time as monitored by Thin Layer Chromatography (TLC).[4][27]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Cold 95% ethanol (5 mL) is added to the mixture to precipitate the product.[27]

-

The resulting precipitate is collected by filtration to yield the 2-amino-3-cyanopyridine derivative.[27]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microplates

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Culture medium (e.g., DMEM with 10% FBS)

-

Test nicotinonitrile compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17]

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the amount of kinase inhibition.

Materials:

-

Recombinant kinase (e.g., PIM-1, VEGFR-2)

-

Kinase buffer

-

Peptide substrate specific for the kinase

-

ATP

-

Test nicotinonitrile compounds

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

384-well white plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer.

-

In a 384-well plate, add the test compound, the kinase, and a mixture of the substrate and ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[15]

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[15]

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[15]

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Tubulin Polymerization Assay (Fluorescence-based)

This assay monitors the polymerization of tubulin into microtubules in the presence of a fluorescent reporter.

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP

-

Glycerol (as a polymerization enhancer)

-

Fluorescent reporter (e.g., DAPI)

-

Test nicotinonitrile compounds

-

Black 96-well plates

-

Fluorescence plate reader with temperature control

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a pre-warmed (37°C) black 96-well plate, add the test compound.

-

Prepare a reaction mixture containing tubulin, polymerization buffer, GTP, glycerol, and the fluorescent reporter on ice.

-

Initiate the polymerization by adding the reaction mixture to the wells containing the test compounds.

-

Immediately place the plate in the pre-warmed fluorescence plate reader and begin kinetic measurements of fluorescence intensity (e.g., every 90 seconds for 1 hour).[28]

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization and calculate the IC50 value.

Conclusion

Nicotinonitrile and its derivatives represent a rich source of bioactive molecules with significant therapeutic potential across multiple disease areas. Their proven success as kinase inhibitors in oncology provides a strong foundation for the continued exploration of this chemical scaffold. The emerging evidence of their anti-inflammatory, neuroprotective, and enzyme-inhibitory activities opens new avenues for drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel nicotinonitrile-based therapeutics. Further investigation into their mechanisms of action, optimization of their pharmacokinetic profiles, and evaluation in preclinical and clinical settings will be crucial in unlocking their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. consensus.app [consensus.app]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oiccpress.com [oiccpress.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. interchim.fr [interchim.fr]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. promega.com [promega.com]

- 16. io.ctdm.org.cn [io.ctdm.org.cn]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. benchchem.com [benchchem.com]

- 20. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. researchgate.net [researchgate.net]

- 23. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Pharmacokinetics of oral neratinib during co-administration of ketoconazole in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 27. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 28. Fluorescence-based tubulin polymerization assay [bio-protocol.org]

The Advent of a Versatile Scaffold: A Technical Chronicle of Substituted Nicotinonitriles

For Researchers, Scientists, and Drug Development Professionals

Substituted nicotinonitriles, a class of pyridine derivatives characterized by a cyano group at the 3-position, have carved a significant niche in the landscape of medicinal and materials chemistry. Their journey from early synthetic curiosities to integral components of marketed drugs and advanced materials is a testament to the enduring power of heterocyclic chemistry. This in-depth guide explores the discovery and historical development of this pivotal molecular framework, presenting key synthetic milestones, quantitative biological data, detailed experimental protocols, and the intricate signaling pathways they modulate.

A Historical Perspective: From Pyridine's Genesis to a Substituted Scaffold

The story of substituted nicotinonitriles is intrinsically linked to the broader history of pyridine chemistry. While pyridine itself was first isolated from bone oil by the Scottish chemist Thomas Anderson in 1849, the deliberate synthesis of the pyridine ring took several more decades. A pivotal moment arrived in 1881 when Arthur Hantzsch reported his eponymous pyridine synthesis, a multi-component reaction that provided a versatile route to dihydropyridines, which could then be oxidized to the corresponding pyridines.[1][2] This development laid the groundwork for the systematic exploration of substituted pyridines.

Another significant early contribution was the Guareschi-Thorpe condensation, first described by Icilio Guareschi in 1896, which provided a pathway to substituted 2-pyridones, key intermediates in the synthesis of various nicotinonitrile derivatives.[3][4][5][6] While the precise date of the first synthesis of a substituted nicotinonitrile is not definitively documented in readily available historical records, the development of these foundational synthetic methods in the late 19th and early 20th centuries undoubtedly paved the way for their creation and subsequent investigation.

The industrial-scale production of the parent compound, nicotinonitrile (3-cyanopyridine), became viable in the mid-20th century through the ammoxidation of 3-methylpyridine (β-picoline).[7] This process, which involves the catalytic reaction of 3-methylpyridine with ammonia and oxygen, provided a readily available starting material for the synthesis of a vast array of substituted derivatives.[8]

Key Synthetic Strategies: Building the Nicotinonitrile Core

The versatility of the substituted nicotinonitrile scaffold stems from the diverse synthetic methodologies developed over the years. These can be broadly categorized into methods that construct the pyridine ring and those that modify a pre-existing nicotinonitrile or pyridine core.

Ring-Forming Reactions

One of the most powerful and widely employed strategies for the synthesis of polysubstituted nicotinonitriles is the one-pot, multi-component reaction of an aldehyde, an active methylene compound (such as malononitrile), a ketone or another active methylene compound, and ammonium acetate. This approach, a variation of the Hantzsch synthesis, allows for the rapid assembly of highly functionalized nicotinonitrile derivatives.

Modification of Pre-existing Rings

Functionalization of the nicotinonitrile scaffold can also be achieved through the modification of simpler pyridine or nicotinonitrile precursors. For instance, 2-chloronicotinonitriles, valuable intermediates, can be synthesized from nicotinonitrile N-oxide.[9][10] These chloro-derivatives readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents at the 2-position, such as alkoxy and amino groups.[11][12][13]

Biological Significance and Quantitative Data

Substituted nicotinonitriles exhibit a remarkable breadth of biological activities, a fact that has driven much of the research in this area. Their therapeutic potential spans multiple domains, with a particular emphasis on oncology.

Anticancer Activity

A significant number of substituted nicotinonitrile derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. This activity often stems from their ability to act as kinase inhibitors.

| Compound Class | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrido[2,3-d]pyrimidine derivatives | MCF-7 (Breast) | 0.57 | [14] |

| Pyrido[2,3-d]pyrimidine derivatives | HepG2 (Liver) | 0.99 | [14] |

| Nicotinonitrile-pyrazole hybrids | HepG2 (Liver) | 5.16 (µg/mL) | [15] |

| Nicotinonitrile-pyrazole hybrids | HeLa (Cervical) | 4.26 (µg/mL) | [15] |

| N-nicotinonitrile derivatives | MCF-7 (Breast) | Promising activity | [16] |

| N-nicotinonitrile derivatives | HepG2 (Liver) | Promising activity | [16] |

Table 1: Selected examples of the anticancer activity of substituted nicotinonitrile derivatives.

Other Biological Activities